molecular formula C6H5F3N2O B7795581 2-methyl-6-(trifluoromethyl)-1H-pyrimidin-4-one

2-methyl-6-(trifluoromethyl)-1H-pyrimidin-4-one

Cat. No.: B7795581
M. Wt: 178.11 g/mol
InChI Key: DBDRDWKBAGNHHS-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)-1H-pyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(trifluoromethyl)-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde with urea in the presence of a base, such as sodium ethoxide, to form the desired pyrimidinone structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidinone to its corresponding dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces dihydropyrimidine derivatives.

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-6-(trifluoromethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antifungal and antibacterial effects . The exact pathways and targets are still under investigation, but the presence of the trifluoromethyl group is believed to enhance its activity by increasing its lipophilicity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl group and a pyrimidinone ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-3-10-4(6(7,8)9)2-5(12)11-3/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDRDWKBAGNHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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